molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide

Cat. No. B2841816
CAS RN: 312594-66-4
M. Wt: 265.316
InChI Key: WYOAJTDSENSNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have received great attention in recent years due to their varied medicinal applications .


Synthesis Analysis

N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . There are also other synthetic methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines include C–C bond cleavage promoted by I2 and TBHP . Other reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are also employed .

Scientific Research Applications

Future Directions

The synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines has been a topic of interest due to their varied medicinal applications . Developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful . Therefore, future research could focus on exploring new methods for constructing these compounds directly by C–C bond cleavage and other reactions .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAJTDSENSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.